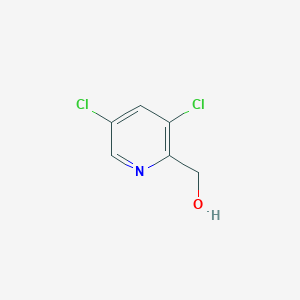

(3,5-Dichloropyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(3,5-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLNNNMWIMJFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590475 | |

| Record name | (3,5-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275383-87-4 | |

| Record name | (3,5-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 3,5-Dichloropyridine

The synthesis of (3,5-Dichloropyridin-2-yl)methanol typically begins with the preparation of 3,5-dichloropyridine, which serves as the key intermediate. A patented process describes the selective reduction of higher chlorinated pyridines such as 2,3,5-trichloropyridine using zinc metal in the presence of acidic compounds and protic solvents (e.g., water, sec-butanol) at temperatures between 50-120°C. This reaction yields 3,5-dichloropyridine with high purity and good yield (~87.3%) after steam distillation and purification steps.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| React 2,3,5-trichloropyridine with Zn metal | Acidic medium (acetic acid), water, 95°C, 1 hour | 3,5-Dichloropyridine (87.3% yield) |

Introduction of the Hydroxymethyl Group

The key transformation to obtain this compound involves the hydroxymethylation of 3,5-dichloropyridine at the 2-position. Although direct literature on this exact step is limited, analogous methods for related dichloropyridinyl methanols suggest the following approaches:

Formaldehyde Addition in Basic Medium: Reacting 3,5-dichloropyridine with formaldehyde under basic conditions (e.g., sodium hydroxide or other bases) facilitates nucleophilic substitution at the 2-position, introducing the hydroxymethyl group. This method is supported by similar syntheses of (4,5-dichloropyridin-2-yl)methanol, where formaldehyde reacts with dichloropyridine derivatives to yield the corresponding hydroxymethyl compounds.

Reduction of 2-Formyl-3,5-dichloropyridine: An alternative route involves first synthesizing 2-formyl-3,5-dichloropyridine via selective formylation, followed by reduction of the aldehyde group to the hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxymethylation with formaldehyde | 3,5-Dichloropyridine + formaldehyde + base | Direct substitution at 2-position |

| Reduction of 2-formyl intermediate | 2-Formyl-3,5-dichloropyridine + NaBH4 or LiAlH4 | Two-step process, higher control over purity |

Stock Solution Preparation and Solubility Data

For practical applications and further research, this compound is prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water. The following table summarizes the preparation volumes for different molarities and masses, which is critical for formulation and biological testing:

| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 5.6173 | 1.1235 | 0.5617 |

| 5 mg | 28.0867 | 5.6173 | 2.8087 |

| 10 mg | 56.1735 | 11.2347 | 5.6173 |

Preparation notes emphasize the importance of sequential solvent addition and ensuring clarity of solution before proceeding to the next solvent to avoid precipitation.

Summary of Preparation Methods

Research Findings and Considerations

The presence of chlorine atoms at the 3 and 5 positions influences the reactivity of the pyridine ring, favoring substitution at the 2-position due to electronic effects.

The hydroxymethyl group enhances solubility in polar solvents, facilitating further chemical modifications or biological testing.

Safety data indicate that halogenated pyridine derivatives require careful handling due to potential toxicity and environmental impact.

Industrial scale-up of the initial dichloropyridine intermediate synthesis has been demonstrated with high yield and purity, indicating feasibility for commercial production.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions include various substituted pyridines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3,5-Dichloropyridin-2-yl)methanol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine methanol derivatives and their distinguishing features:

Notes:

- Halogen Effects : Chlorine and bromine substituents increase electrophilicity, making these compounds reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methoxy and Methyl Groups: Methoxy substituents (e.g., in (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) improve membrane permeability in bioactive molecules, while methyl groups reduce reactivity but enhance stability .

Key Reaction Insights :

- Chlorine atoms in this compound facilitate nucleophilic aromatic substitution, whereas bromine in its analogues may enable transition metal-catalyzed couplings .

- Methanol derivatives with electron-donating groups (e.g., -OCH₃, -CH₃) exhibit reduced reactivity compared to halogenated counterparts .

Biological Activity

(3,5-Dichloropyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two chlorine substituents and a hydroxymethyl group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, while the chlorine atoms enhance binding affinity through hydrophobic interactions. This dual interaction mechanism modulates the activity of various biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Reversible | 45 nM |

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Microorganism | Activity | Concentration |

|---|---|---|

| E. coli | Inhibitory | 100 µg/mL |

| S. aureus | Moderate inhibition | 50 µg/mL |

Case Studies

-

Inhibition of Acetylcholinesterase

- A study conducted on the inhibition of AChE revealed that this compound could significantly enhance acetylcholine levels by inhibiting AChE activity. This property was assessed using Ellman's method, which measures the rate of hydrolysis of acetylcholine.

-

Antimicrobial Screening

- In a series of antimicrobial assays, this compound was tested against several pathogens. Results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Applications in Research and Industry

The compound serves multiple roles across different fields:

- Medicinal Chemistry: Used as a precursor in synthesizing pharmaceuticals targeting neurological disorders.

- Agricultural Chemistry: Investigated for potential use as an agrochemical due to its antimicrobial properties.

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloropyridin-3-ylmethanol | One chlorine atom | Limited enzyme inhibition |

| 3,5-Dichloropyridine | Lacks hydroxymethyl group | Less reactive |

| 4-Chloro-2-pyridinecarboxylic acid methyl ester | Different functional group arrangement | Varies in biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3,5-Dichloropyridin-2-yl)methanol, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of derivatives like (R)-N-[(Benzothiophene-5-yl)methyl]-2-[(3,5-dichloropyridin-2-yl)oxy]butanamide, coupling reactions between pyridine derivatives and alcohols/amines under reflux conditions (e.g., methanol as solvent, 4-hour reflux) yield products with ~45–74% purity. Key steps include purification via column chromatography (using gradients like 1:1 hexane:ethyl acetate) and recrystallization from dichloromethane .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use thin-layer chromatography (TLC) with solvent systems like 4:1 hexane:ethyl acetate (Rf ≈ 0.38) to monitor reaction progress. Melting point analysis (e.g., 87–90°C for intermediates) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are critical for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemistry .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the reactivity and biological activity of this compound compared to its analogs?

- Methodological Answer : Chlorine at the 3- and 5-positions enhances electrophilic reactivity and steric effects, as shown by a similarity index of 0.89 compared to bromine-substituted analogs (index 0.82). Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing Cl with Br or methoxy groups) and assess bioactivity via assays like T3SS-mediated secretion inhibition in Pseudomonas aeruginosa. Data from such studies reveal that dichloro-substituted derivatives exhibit superior antimicrobial activity .

Q. What strategies are recommended for resolving contradictions in experimental data when determining the crystal structure of this compound derivatives?

- Methodological Answer : Contradictions in crystallographic data (e.g., bond length discrepancies) can arise from twinning or poor diffraction quality. Use SHELXL for iterative refinement, applying restraints for disordered regions. Validate results against high-resolution datasets (>1.0 Å) and cross-check with spectroscopic data. For ambiguous cases, employ density functional theory (DFT) calculations to predict plausible geometries .

Q. How can researchers design SAR studies for this compound derivatives to explore their potential as antimicrobial agents?

- Methodological Answer :

- Step 1 : Synthesize analogs with halogen (Br, I), alkyl (methyl), or electron-withdrawing (NO2) groups at positions 3, 5, or 6.

- Step 2 : Evaluate antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-negative pathogens.

- Step 3 : Correlate substituent effects with bioactivity using QSAR models. For example, derivatives with dual Cl substitution show enhanced activity due to increased lipophilicity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.